Dimethyl 2,2'-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((tert-butoxycarbonyl)azanediyl))diacetate

Description

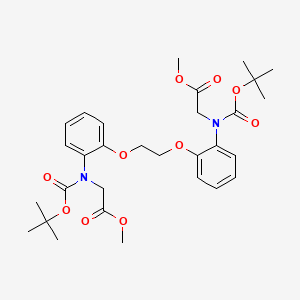

Dimethyl 2,2'-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((tert-butoxycarbonyl)azanediyl))diacetate is a complex organic molecule featuring:

- A central ethane-1,2-diylbis(oxy) linker.

- Two 2,1-phenylene rings substituted with tert-butoxycarbonyl (Boc)-protected azanediyl groups.

- Terminal dimethyl acetate ester functionalities.

This structure confers unique physicochemical properties, such as steric bulk from Boc groups and hydrolytic stability from ester linkages. It is likely used as a synthetic intermediate in pharmaceuticals or polymers .

Properties

IUPAC Name |

methyl 2-[2-[2-[2-[(2-methoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenoxy]ethoxy]-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N2O10/c1-29(2,3)41-27(35)31(19-25(33)37-7)21-13-9-11-15-23(21)39-17-18-40-24-16-12-10-14-22(24)32(20-26(34)38-8)28(36)42-30(4,5)6/h9-16H,17-20H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLJSCCWYJNQSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)OC)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2’-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((tert-butoxycarbonyl)azanediyl))diacetate typically involves multiple steps. One common method includes the reaction of 2-chloro-6-hydroxybenzaldehyde with ethylenediamine in anhydrous methanol at 60°C, followed by refluxing for 16 hours . Another method involves the vapor diffusion technique, where a solution of the compound in methanol is slowly mixed with a solution of zinc acetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((tert-butoxycarbonyl)azanediyl))diacetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 2,2'-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((tert-butoxycarbonyl)azanediyl))diacetate has been investigated for its potential use in drug development due to its structural characteristics that may confer biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, the incorporation of azanediyl groups has been linked to enhanced interactions with biological targets involved in cancer progression. Research is ongoing to evaluate the efficacy of this compound against various cancer cell lines.

Antimicrobial Properties

The compound's unique structure may also provide antimicrobial benefits. Preliminary data suggest that it could inhibit the growth of certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Materials Science

The structural versatility of this compound allows for its application in the development of advanced materials.

Polymer Chemistry

This compound can serve as a monomer or crosslinking agent in polymer synthesis. Its ability to form stable bonds with various substrates makes it suitable for creating polymers with tailored properties for specific applications such as coatings and adhesives.

Nanocomposites

Incorporating this compound into nanocomposite materials can enhance mechanical strength and thermal stability. Research is being conducted on its use in the fabrication of nanocomposites that could be utilized in high-performance applications.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis.

Synthesis of Functionalized Compounds

Its functional groups allow for further chemical modifications, enabling the synthesis of a variety of functionalized compounds that can be used in pharmaceuticals and agrochemicals.

Catalysis

The compound has potential applications as a catalyst or catalyst precursor in organic reactions due to its ability to facilitate various chemical transformations.

Case Studies

Mechanism of Action

The mechanism of action of Dimethyl 2,2’-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((tert-butoxycarbonyl)azanediyl))diacetate involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions, influencing biological pathways and chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Linkage and Substitution Patterns

Key Differences:

- Substitution Position : The target compound’s 2,1-phenylene substitution contrasts with 1,4-phenylene in , affecting electronic distribution and solubility.

- Functional Groups : Boc-protected amines in the target compound enhance steric hindrance and stability, unlike the unmodified amines in Schiff base corrosion inhibitors (e.g., DF1 and DF2 in ).

Functional Group Impact on Reactivity and Solubility

- Solubility : The Boc groups in the target compound reduce water solubility compared to ionic derivatives like Potassium 2,2',2'',2'''-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate .

Biological Activity

Dimethyl 2,2'-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((tert-butoxycarbonyl)azanediyl))diacetate is a complex organic compound with significant potential in various biological applications. This article explores its synthesis, structural characteristics, and biological activities based on current research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving classical organic reactions. The synthesis typically includes the use of a Schiff-base reaction to form the initial structure, followed by subsequent modifications to achieve the desired functional groups. The structural confirmation is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry (MS)

- Infrared (IR) Spectroscopy

- Ultraviolet-visible (UV-Vis) Spectroscopy

These techniques confirm the presence of key functional groups such as ester and amine linkages, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert effects through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in metabolic pathways.

- Antioxidant Properties : It exhibits significant antioxidant activity, which can protect cells from oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Case Studies and Research Findings

- Antioxidant Activity : A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated an IC50 value comparable to established antioxidants, suggesting its potential use in therapeutic formulations for oxidative stress-related conditions.

- Enzyme Inhibition : In vitro assays demonstrated that the compound inhibits acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

- Antimicrobial Efficacy : Research conducted on bacterial strains such as Escherichia coli and Staphylococcus aureus revealed that the compound exhibits significant growth inhibition at low concentrations, indicating its potential as a natural antimicrobial agent.

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.